N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

antibacterial MIC Staphylococcus aureus

Halogen-dependent SAR programs often face inconsistent analog supply and ambiguous differentiation. This para-chloro sulfonamide provides a validated comparator: • Antibacterial MIC 25 µM against S. aureus-2× more potent than the panel average (50 µM). • Dual bioactivity profile clearly distinguished from para-ethyl and fluoro analogs, enabling direct comparator studies. • >90% yield under banana peel-catalyzed green conditions ensures cost-efficient scale-up for medium-throughput screening.

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
CAS No. 2903-34-6
Cat. No. B181583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-4-methylbenzenesulfonamide
CAS2903-34-6
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
InChIKeyDOPAQNXFOIXWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide Sourcing Guide


N-(4-Chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6) is a para-chloro-substituted N-aryl-p-toluenesulfonamide belonging to the sulfonamide class . With a molecular weight of 281.76 g/mol (C₁₃H₁₂ClNO₂S), a melting point of 118–122 °C, and a calculated LogP of ~4.6, this compound exhibits significant lipophilicity that distinguishes it from less halogenated analogs . Recent studies demonstrate its dual antibacterial and anticancer activity, making it a versatile scaffold for medicinal chemistry and a strategic procurement choice when specific substitution patterns are required .

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: No Generic Substitute


Within the N-aryl-p-toluenesulfonamide series, seemingly minor structural variations—alteration of the para-halogen, removal of the 4-methyl group, or positional isomerism—produce large shifts in both antibacterial potency and anticancer selectivity . For instance, the para-chloro derivative achieves an MIC of 25 µM against Staphylococcus aureus, whereas the para-ethyl analog shows weaker antibacterial inhibition zones but gains notable anticancer activity (IC₅₀ ~25 µM against HT-29) . Such divergent activity profiles mean that substituting one analog for another without explicit comparative data risks compromising the intended biological readout, making compound-specific procurement essential for reproducible research .

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide vs. Analogs: Key Differentiators


Antibacterial Potency: Chloro vs. Unsubstituted Parent

In a head-to-head disk-diffusion and MIC study, N-(4-chlorophenyl)-4-methylbenzenesulfonamide demonstrated an MIC of 25 µM against S. aureus, while the majority of other sulfonamide derivatives tested in the same panel required 50 µM to achieve comparable inhibition . The compound also produced inhibition zones of 15.03 ± 3.7 mm at 25 µM and 18.03 ± 2.7 mm at 50 µM .

antibacterial MIC Staphylococcus aureus

Antibacterial vs. Anticancer Selectivity: Chloro vs. Ethyl Analog

When compared directly to its para-ethyl analog, N-(4-chlorophenyl)-4-methylbenzenesulfonamide demonstrates a divergent biological profile: the chloro compound achieves stronger antibacterial inhibition (inhibition zone at 25 µM: 15.03 ± 3.7 mm; at 50 µM: 18.03 ± 2.7 mm) while displaying moderate anticancer activity (cell viability at 25 µM: 3953 ± 15.8; at 50 µM: 3133 ± 9.5) . In contrast, N-(4-ethylphenyl)-4-methylbenzenesulfonamide shows the opposite trend—weaker antibacterial inhibition but significantly greater anticancer potency (described as having IC₅₀ values around 25 µM against HT-29 colon cancer cells) .

selectivity antibacterial anticancer

High-Yield Synthesis with Banana Peel Catalyst

Under green catalytic conditions, N-(4-chlorophenyl)-4-methylbenzenesulfonamide was synthesized with a yield exceeding 90% when using aqueous banana peel extract as catalyst, compared to lower yields under conventional NaOH conditions . This performance was among the highest in the series, with p-toluenesulfonyl chloride derivatives generally outperforming their benzenesulfonyl chloride counterparts .

green synthesis yield natural catalyst

Lipophilicity Advantage vs. Fluoro Analog

The chloro substituent imparts substantially higher lipophilicity compared to its fluoro analog: N-(4-chlorophenyl)-4-methylbenzenesulfonamide has a calculated LogP of 4.60 , while N-(4-fluorophenyl)-4-methylbenzenesulfonamide (CAS 727-31-1) has a LogP of approximately 2.93–4.09 depending on the estimation method . This LogP difference of ≥0.5 units suggests that the chloro compound will exhibit greater passive membrane permeability, a property correlated with improved intracellular target engagement.

lipophilicity LogP membrane permeability

Inhibition Zone Advantage vs. Non-Halogenated Parent

At 50 µM, N-(4-chlorophenyl)-4-methylbenzenesulfonamide produces an inhibition zone of 18.03 ± 2.7 mm against S. aureus, compared to 22.7 ± 2.5 mm for the non-halogenated 4-methyl-N-phenylbenzenesulfonamide . While the parent compound shows a slightly larger zone at this concentration, the chloro derivative's activity is retained at the lower 25 µM concentration where many non-halogenated analogs lose efficacy, confirming that chlorine substitution sustains antibacterial activity at reduced doses .

antibacterial inhibition zone structure-activity

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: Recommended Applications


Gram-Positive Antibacterial Screening

For medium-throughput screening programs targeting Staphylococcus aureus, this compound's MIC of 25 µM—twofold lower than the panel average of 50 µM—makes it an ideal positive control or lead scaffold . Its sustained activity at lower concentrations reduces compound consumption and enables detection of weaker hits that may be masked at higher test concentrations .

Halogen-Dependent SAR Studies

The clear differentiation in antibacterial vs. anticancer selectivity between the para-chloro and para-ethyl analogs (documented in the same experimental series) positions this compound as a critical SAR probe for investigating how halogen identity modulates dual bioactivity profiles . Procurement of the chloro derivative is essential for comparator studies against the ethyl, fluoro, and non-halogenated analogs .

Green Chemistry Optimization and Scale-Up

With a demonstrated yield exceeding 90% under banana peel-catalyzed green conditions, this compound serves as a benchmark substrate for evaluating alternative natural catalysts and for scaling up sulfonamide production under environmentally sustainable protocols . Its high yield directly reduces cost-per-gram, supporting economical large-volume procurement .

Intracellular Assays for Permeable Compounds

The LogP of 4.60—significantly higher than the fluoro analog's ~2.93–4.09—predicts superior passive membrane permeability, making this compound the preferred choice for cell-based assays where the antibacterial target is intracellular . Researchers should select the chloro derivative over the fluoro analog when designing assays dependent on passive diffusion across bacterial membranes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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